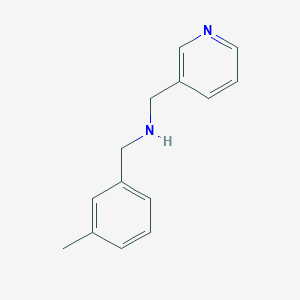

(3-甲基-苄基)-吡啶-3-基甲基-胺

描述

“(3-Methyl-benzyl)-pyridin-3-ylmethyl-amine” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms, and a benzyl group, which is a phenyl ring attached to a CH2 group . The 3-methyl-benzyl indicates that a methyl group (CH3) is attached to the third carbon of the benzyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a pyridine derivative with a 3-methyl-benzyl derivative. One possible method could be a Friedel-Crafts alkylation, which is a type of electrophilic aromatic substitution reaction where a carbocation is attacked by a pi bond from an aromatic ring .Molecular Structure Analysis

The molecular structure of this compound would consist of a pyridine ring attached to a benzyl group with a methyl group at the third carbon of the benzyl group. The exact 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

The chemical reactions of this compound would depend on the specific functional groups present. The pyridine ring is a common reactant in many organic reactions, including electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the pyridine ring could potentially make the compound more polar and increase its boiling point .科学研究应用

催化剂开发与应用

- 已经开发出具有螯合环的钯环,这些螯合环由具有吲哚核心的双齿和三齿配体设计而成,包括类似于“(3-甲基-苄基)-吡啶-3-基甲基-胺”的化合物。这些配合物已显示出作为铃木-宫浦偶联和醛烯基化的有效催化剂,表明它们在促进化学合成过程中的潜力 (辛格等人,2017 年)。

配位化学与聚合物形成

- 利用与“(3-甲基-苄基)-吡啶-3-基甲基-胺”相关的双室 N,N-供体配体的银(I) 配位聚合物的研究证明了阴离子对网络结构的影响。这些研究强调了配体设计在开发具有所需特性的材料中的重要性 (查克拉博蒂等人,2013 年)。

酶促过程的功能模型

- 三齿 3N 配体的双铁(III) 配合物已被研究作为甲烷单加氧酶的功能模型,突出了封端配体在烷烃羟基化中的作用。这项研究有助于理解酶促过程和设计用于工业应用的模拟催化剂 (桑卡拉林加姆和帕拉尼安达瓦尔,2014 年)。

光物理性质与传感

- 对 Zinpyr 家族传感器(包含类似于“(3-甲基-苄基)-吡啶-3-基甲基-胺”的结构)的研究探索了它们在生物成像中的应用。这些化合物对 Zn(II) 表现出中范围亲和力,并在细胞锌检测中显示出潜力,证明了它们在生物成像和金属离子传感中的效用 (诺兰等人,2006 年)。

分子结构与氢键

- 对具有“双(吡啶-2-基甲基)胺”部分的化合物的分子结构的研究揭示了螺旋桨排列和分子内氢键的见解,强调了结构分析在理解分子相互作用中的重要性 (王等人,2012 年)。

作用机制

Target of Action

Similar compounds have been found to inhibit enzymes like cdk2 .

Mode of Action

For instance, similar compounds have been found to inhibit CDK2, a key regulator of cell cycle progression .

Biochemical Pathways

Given the potential inhibition of enzymes like cdk2, it’s plausible that the compound could affect cell cycle regulation pathways .

Pharmacokinetics

Similar compounds have been studied using high-performance liquid chromatography-tandem mass spectrometric methods . These studies can provide insights into the compound’s bioavailability and pharmacokinetic profile.

Result of Action

Similar compounds have been found to inhibit the growth of certain cell lines, suggesting potential cytotoxic activities .

安全和危害

未来方向

生化分析

Biochemical Properties

(3-Methyl-benzyl)-pyridin-3-ylmethyl-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cyclin-dependent kinase 2 (CDK2) and proteins involved in cell cycle regulation . The nature of these interactions often involves inhibition or activation of enzymatic activity, which can lead to alterations in cellular processes. For instance, (3-Methyl-benzyl)-pyridin-3-ylmethyl-amine has shown inhibitory activity against CDK2/cyclin A2, which is crucial for cell cycle progression .

Cellular Effects

The effects of (3-Methyl-benzyl)-pyridin-3-ylmethyl-amine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that (3-Methyl-benzyl)-pyridin-3-ylmethyl-amine can induce cytotoxic activities against cancer cell lines such as MCF-7 and HCT-116 . This compound can alter cell cycle progression and induce apoptosis, thereby affecting cell proliferation and survival .

Molecular Mechanism

At the molecular level, (3-Methyl-benzyl)-pyridin-3-ylmethyl-amine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of CDK2, inhibiting its activity and preventing the phosphorylation of target proteins necessary for cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells, highlighting its potential as an anti-cancer agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3-Methyl-benzyl)-pyridin-3-ylmethyl-amine can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that (3-Methyl-benzyl)-pyridin-3-ylmethyl-amine remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including prolonged cell cycle arrest and apoptosis .

Dosage Effects in Animal Models

The effects of (3-Methyl-benzyl)-pyridin-3-ylmethyl-amine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and induction of apoptosis in cancer cells . At higher doses, toxic or adverse effects may be observed, including damage to normal tissues and organs . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity.

Metabolic Pathways

(3-Methyl-benzyl)-pyridin-3-ylmethyl-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes hydroxylation and other metabolic transformations, which can affect its biological activity and toxicity . Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems and optimizing its therapeutic potential.

Transport and Distribution

Within cells and tissues, (3-Methyl-benzyl)-pyridin-3-ylmethyl-amine is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The distribution of (3-Methyl-benzyl)-pyridin-3-ylmethyl-amine can affect its efficacy and toxicity, making it important to study its transport mechanisms.

Subcellular Localization

The subcellular localization of (3-Methyl-benzyl)-pyridin-3-ylmethyl-amine plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

属性

IUPAC Name |

N-[(3-methylphenyl)methyl]-1-pyridin-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-12-4-2-5-13(8-12)9-16-11-14-6-3-7-15-10-14/h2-8,10,16H,9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSSMWYIHERFESM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CNCC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501229428 | |

| Record name | 3-Pyridinemethanamine, N-[(3-methylphenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501229428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

510723-59-8 | |

| Record name | 3-Pyridinemethanamine, N-[(3-methylphenyl)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=510723-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinemethanamine, N-[(3-methylphenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501229428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。